molecular formula C17H16ClN5O2S B2365854 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 921908-36-3

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2365854
CAS RN: 921908-36-3
M. Wt: 389.86
InChI Key: ISTPVAPDJUUQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Compounds related to 2-((1-(3-Chlorophenyl)-4-Hydroxy-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)thio)-1-(Pyrrolidin-1-yl)Ethanone have shown potential in antiviral applications. For example, a study by Attaby et al. (2006) explored the synthesis of related heterocyclic compounds and evaluated their cytotoxicity and anti-HSV1 (Herpes Simplex Virus Type 1) activity (Attaby et al., 2006).

Antimicrobial and Anticancer Properties

Hafez et al. (2016) investigated a series of compounds including those similar to the chemical for their in vitro antimicrobial and anticancer activities. Some of these compounds demonstrated higher anticancer activity compared to a reference drug, doxorubicin, as well as significant antimicrobial properties (Hafez et al., 2016).

Structural Studies and Isomorphism

Swamy et al. (2013) conducted a study focusing on the isomorphous structures of similar compounds, highlighting the significance of understanding molecular structures for potential applications in drug design (Swamy et al., 2013).

Fungicidal Activity

Liu et al. (2012) synthesized novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing structures similar to the compound . These derivatives exhibited moderate inhibitory activity against Gibberella zeae, a plant pathogenic fungus (Liu et al., 2012).

Synthesis and Characterization

Bawa et al. (2011) worked on synthesizing and characterizing compounds structurally related to 2-((1-(3-Chlorophenyl)-4-Hydroxy-1H-Pyrazolo[3,4-d]Pyrimidin-6-yl)thio)-1-(Pyrrolidin-1-yl)Ethanone. Such studies are crucial for understanding the chemical properties and potential uses of these compounds (Bawa et al., 2011).

properties

IUPAC Name

1-(3-chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-11-4-3-5-12(8-11)23-15-13(9-19-23)16(25)21-17(20-15)26-10-14(24)22-6-1-2-7-22/h3-5,8-9H,1-2,6-7,10H2,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTPVAPDJUUQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone

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